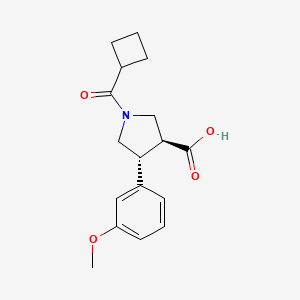

(3S*,4R*)-1-(cyclobutylcarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

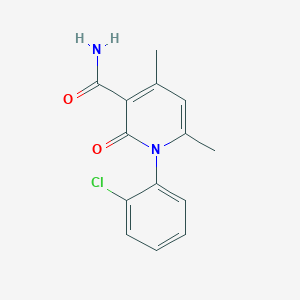

This compound belongs to a class of organic compounds known as pyrrolidine derivatives, characterized by a 5-membered saturated heterocycle containing one nitrogen atom. Its structure is further modified by substituents, including a cyclobutylcarbonyl group and a 3-methoxyphenyl group, which contribute to its unique chemical and physical properties. The interest in such compounds arises from their potential biological activities and applications in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves cyclisation reactions, acylation, and the use of Lewis acids or other catalysts to facilitate the formation of the desired structure. For instance, Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones as a method to synthesize 3-acyltetramic acids, which could potentially be adapted for the synthesis of complex pyrrolidine derivatives like the one (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using X-ray crystallography, as demonstrated by Moustafa and Girgis (2007), who determined the structure of related compounds from three-dimensional X-ray data (Moustafa & Girgis, 2007). This technique allows for the precise determination of bond lengths, angles, and the overall conformation of the molecule.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including acylation, nucleophilic substitution, and cyclisation. For example, Zhou et al. (2021) reported on the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting the reactivity of the pyrrolidine ring in nucleophilic substitution reactions (Zhou et al., 2021).

Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior in Protic Medium

Research on the electrochemical behavior of unsymmetrical dihydropyridines, which share some structural similarities with the compound , shows that in acidic media, a 4-electron reduction leads to cyclization reactions forming cyclic compounds. In basic media, similar reductions lead to cyclic hydroxamic acids. Such studies help understand the electrochemical properties and potential synthetic routes for related compounds (David et al., 1995).

Microwave-Assisted Synthesis

The microwave-assisted Paal–Knorr reaction provides a versatile synthesis method for heterocycles like furans, pyrroles, and thiophenes from β-keto esters. This method, applicable to related compounds, offers a high-efficiency route to various heterocyclic structures, which are crucial in drug discovery and materials science (Minetto et al., 2005).

Stereoselectivity in Calcium Antagonists

The synthesis and evaluation of enantiomers of calcium antagonists provide insights into the stereoselective interactions of such compounds, which could be relevant for designing and synthesizing enantiomerically pure derivatives of the compound for potential therapeutic applications (Tamazawa et al., 1986).

Organometallic Complexes as Anticancer Agents

The synthesis of organometallic complexes featuring heterocyclic ligands demonstrates the potential of such compounds in medicinal chemistry, particularly as anticancer agents. This suggests possible research applications of the compound in developing new therapeutic agents (Stepanenko et al., 2011).

Eigenschaften

IUPAC Name |

(3S,4R)-1-(cyclobutanecarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-22-13-7-3-6-12(8-13)14-9-18(10-15(14)17(20)21)16(19)11-4-2-5-11/h3,6-8,11,14-15H,2,4-5,9-10H2,1H3,(H,20,21)/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHUJAGYWVUCNS-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-1-(cyclobutylcarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)

![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)